2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and an acetamide moiety linked to a furan ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst to form 4-(4-chlorophenyl)piperazine.
Acetamide Formation: The next step involves the reaction of 4-(4-chlorophenyl)piperazine with furan-2-carboxylic acid or its derivatives under appropriate conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has focused on its potential therapeutic applications, including its use as an antipsychotic, antidepressant, and anxiolytic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Fluoxetine: A selective serotonin reuptake inhibitor with a piperazine moiety.
Risperidone: An antipsychotic with a piperazine ring.
Uniqueness
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of a piperazine ring, chlorophenyl group, and furan-acetamide moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-3-5-15(6-4-14)21-9-7-20(8-10-21)13-17(22)19-12-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNRHWQWYUGOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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